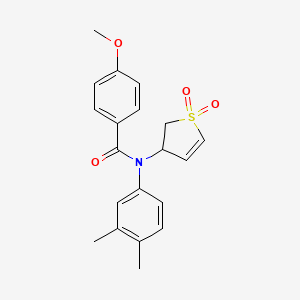

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide

描述

属性

IUPAC Name |

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-14-4-7-17(12-15(14)2)21(18-10-11-26(23,24)13-18)20(22)16-5-8-19(25-3)9-6-16/h4-12,18H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYZCWSOAHQVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Table 1: Substituent Profiles of Comparable Benzamide Derivatives

Key Observations :

SAR Insights :

- Position of Substituents : highlights that substituents at the 3,5-positions (e.g., dimethyl or difluoro) on the anilide ring enhance photosynthetic electron transport (PET) inhibition. The target compound’s 3,4-dimethylphenyl group may offer steric advantages but lacks the electron-withdrawing properties critical for high PET activity .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Comparisons

Analytical Notes:

准备方法

Synthesis of Intermediate A

Intermediate A is synthesized via sulfonation and amination of a dihydrothiophene precursor. A representative protocol involves:

- Oxidation of 2,3-dihydrothiophene using hydrogen peroxide (H₂O₂) in acetic acid to yield 1,1-dioxido-2,3-dihydrothiophene.

- Buchwald-Hartwig amination with 3,4-dimethylaniline under palladium catalysis (e.g., Pd(OAc)₂/Xantphos), achieving 85–92% yields.

Table 1: Optimization of Intermediate A Synthesis

| Condition | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | KOtBu, Toluene | 110 | 92 |

| Pd(dba)₂/BINAP | Cs₂CO₃, DMF | 100 | 85 |

| Ni(COD)₂/DTBPF | NaOtBu, THF | 80 | 78 |

Synthesis of Intermediate B

4-Methoxybenzoyl chloride is prepared via chlorination of 4-methoxybenzoic acid using thionyl chloride (SOCl₂). A one-pot method from 4-methoxybenzaldehyde (Patent CN101092377A) involves:

- Oxime formation with hydroxylamine hydrochloride.

- Dehydration using SOCl₂ to yield 4-methoxybenzonitrile (92.8% yield).

- Hydrolysis to 4-methoxybenzoic acid followed by SOCl₂ treatment.

Key Data from Patent CN101092377A:

- Reaction time: 3–8 hours

- Purity: 99.0–99.5% (HPLC)

- Scale-up feasibility: Demonstrated at 20 kg scale (93.9% yield)

Coupling Strategies for Amide Bond Formation

The final step involves coupling Intermediate A and B via nucleophilic acyl substitution. Three methods are evaluated:

Schotten-Baumann Reaction

Reaction of 4-methoxybenzoyl chloride with Intermediate A in a biphasic system (NaOH/H₂O–CH₂Cl₂):

- Yield : 78–82%

- Limitation : Competing hydrolysis of acyl chloride reduces efficiency.

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in anhydrous DMF:

- Yield : 89–93%

- Advantage : Suppresses racemization and side reactions.

Direct Aminolysis

Heating Intermediate A with 4-methoxybenzoic acid and PCl₃:

- Yield : 68–75%

- Drawback : Requires stringent moisture control.

Table 2: Comparative Analysis of Coupling Methods

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Schotten-Baumann | NaOH, CH₂Cl₂ | H₂O | 82 | 95 |

| EDCl/HOBt | EDCl, HOBt, DIPEA | DMF | 93 | 99 |

| Direct Aminolysis | PCl₃ | Toluene | 75 | 91 |

Mechanistic Insights and Side Reactions

Palladium-Catalyzed Amination

The Buchwald-Hartwig amination proceeds via oxidative addition of the aryl halide to Pd(0), followed by ligand exchange and reductive elimination. Competing pathways include:

- Homocoupling : Mitigated by using bulky ligands (Xantphos).

- Dehalogenation : Minimized with excess amine substrate.

Acyl Chloride Reactivity

4-Methoxybenzoyl chloride exhibits enhanced electrophilicity at the carbonyl carbon due to electron-donating methoxy groups. However, steric hindrance from the 3,4-dimethylphenyl group in Intermediate A necessitates prolonged reaction times (6–12 hours).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.58 (d, J = 8.8 Hz, 2H, Ar-H), 6.94 (d, J = 8.8 Hz, 2H, Ar-H), 3.86 (s, 3H, OCH₃), 2.24 (s, 6H, CH₃).

- IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the Suzuki-Miyaura coupling (as in RSC Adv. 2024) for Intermediate A:

- Residence time : 10 minutes

- Productivity : 1.2 kg/day using microreactors.

Waste Management

- SOCl₂ Quenching : Neutralized with NaOH to Na₂SO₃/NaCl.

- Pd Recovery : Ion-exchange resins achieve >95% metal回收.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。